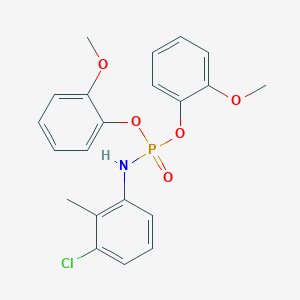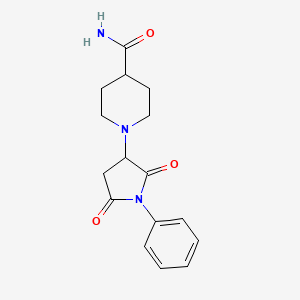![molecular formula C10H6BrN3O3 B4969904 5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine](/img/structure/B4969904.png)
5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Furamidine or DB75 and is a member of the 4,4'-diamidine family of compounds.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine involves the inhibition of DNA synthesis in the target organism. The compound binds to the DNA of the target organism, preventing replication and leading to cell death. This mechanism of action makes it an effective antiparasitic and anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various parasitic organisms such as Trypanosoma cruzi, Trypanosoma brucei, and Leishmania donovani. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, it has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine in lab experiments is its potent antiparasitic and anticancer properties. This makes it an effective tool for studying the mechanisms of action of these diseases and for developing new treatments. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to both the target organism and the host, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine. One direction is the development of new treatments for parasitic diseases such as Chagas disease, Leishmaniasis, and African sleeping sickness. Another direction is the development of new anticancer therapies that target specific cancer cell lines. Additionally, there is potential for the use of this compound in the development of new antiviral treatments. Further research is needed to fully understand the potential applications of this compound and to develop new treatments based on this compound.
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its potent antiparasitic, antiviral, and anticancer properties make it an effective tool for studying the mechanisms of action of these diseases and for developing new treatments. Further research is needed to fully understand the potential applications of this compound and to develop new treatments based on it.
Synthesis Methods
The synthesis of 5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine involves the reaction of 5-nitro-2-furaldehyde and 2-amino-5-bromopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization using a suitable solvent.
Scientific Research Applications
5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antiparasitic, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of diseases such as Chagas disease, Leishmaniasis, and African sleeping sickness.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-(5-nitrofuran-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O3/c11-7-1-3-9(12-5-7)13-6-8-2-4-10(17-8)14(15)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOVGQYHUOJDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorobenzyl)-3-[1-(1H-tetrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B4969843.png)

![8-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969848.png)

![11-[4-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969858.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969875.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4969893.png)
![N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4969897.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4969898.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4969914.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4969922.png)